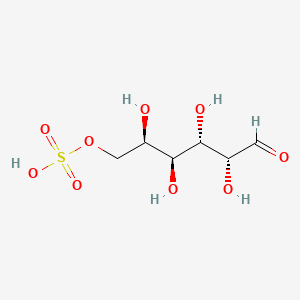

Galactose 6-sulfate

Description

Significance of Glycosaminoglycan Sulfation in Biological Systems

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. wikipedia.org With the exception of hyaluronic acid, GAGs are typically sulfated and covalently linked to a core protein to form proteoglycans. nih.govbibliotekanauki.pl This sulfation is a critical post-translational modification that occurs at various positions along the GAG backbone, creating a vast diversity of structures. annualreviews.organnualreviews.org This structural heterogeneity, often referred to as the "sulfation code," is not random but is highly specific and essential for a multitude of biological functions. annualreviews.org

The negatively charged sulfate (B86663) groups are key to the functions of GAGs, enabling them to act as lubricants and shock absorbers in the body. wikipedia.org More specifically, sulfation patterns on GAGs like heparan sulfate, chondroitin (B13769445) sulfate, and keratan (B14152107) sulfate encode molecular recognition signals that mediate a wide array of cellular processes. nih.govannualreviews.org These processes include cell adhesion, proliferation, differentiation, and migration. nih.govbibliotekanauki.plsigmaaldrich.com GAGs are major components of the extracellular matrix (ECM), where they contribute to its organization and mechanical properties, and create microenvironments essential for cellular events. nih.govbibliotekanauki.pl They influence protein-protein interactions, regulate the activity of growth factors and cytokines, and are involved in developmental processes, angiogenesis, and even viral invasion. wikipedia.orgsigmaaldrich.com The precise arrangement of sulfate groups on the GAG chains dictates their specific interactions with proteins, thereby modulating extracellular signals and influencing cell-cell and cell-matrix communications. annualreviews.organnualreviews.org

Overview of Galactose 6-sulfate as a Key Monosaccharide Modification

This compound (Gal-6S) is a monosaccharide where a sulfate group is attached to the sixth carbon of the galactose sugar molecule. nih.gov This modification is a crucial component of several major glycosaminoglycans, most notably keratan sulfate (KS) and chondroitin sulfate (CS). taylorandfrancis.comresearchgate.net

The enzyme responsible for the degradation of Gal-6S containing GAGs is N-acetylgalactosamine-6-sulfatase, which is also known as galactose 6-sulfatase. amc.nlnih.gov This enzyme removes the sulfate group from galactose-6-sulfate moieties in keratan sulfate and from N-acetylgalactosamine-6-sulfate residues in chondroitin 6-sulfate. taylorandfrancis.comtaylorandfrancis.com The presence of Gal-6S is not limited to GAGs; it is also found in other glycans, such as the sulfated polysaccharide porphyran (B1173511), derived from red algae. sysrevpharm.org

Historical Context of this compound Research

The study of this compound is intrinsically linked to the broader history of glycosaminoglycan research, which saw significant progress between 1930 and 1960 in elucidating the chemical structures of what were then called "mucopolysaccharides." nih.gov The defining biochemical feature of Morquio syndrome, the excretion of keratan sulfate in urine, was identified early on, leading to the understanding that this GAG accumulates in tissues like cartilage and cornea due to defective degradation. taylorandfrancis.com

A significant milestone in Gal-6S research was the development of assays to measure its specific sulfatase activity. In 1982, a new substrate was prepared from shark cartilage keratan sulfate to specifically assay for this compound sulfatase activity. nih.gov This research revealed a deficiency of this enzyme in patients with Morquio syndrome, providing a direct link between the inability to break down Gal-6S and the disease pathology. nih.gov

Further research focused on the enzymes responsible for creating the Gal-6S modification. Studies on chondroitin 6-sulfotransferase (C6ST) revealed that this single enzyme could sulfate not only N-acetylgalactosamine in chondroitin but also the galactose residue in keratan sulfate. nih.govoup.com This finding suggested a common biosynthetic pathway for both chondroitin sulfate and keratan sulfate. oup.com More recently, research has identified specific sulfotransferases, such as keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST), as being essential for the 6-sulfation of galactose within keratan sulfate in specific tissues like the early postnatal brain. nih.govresearchgate.net

Scope and Academic Relevance of this compound Studies

The study of this compound holds significant academic and research relevance, primarily due to its role in the structure and function of glycosaminoglycans and their implications in health and disease. annualreviews.org Research into GAG sulfation patterns, including the specific placement of sulfate on galactose, is crucial for understanding the "sulfation code" that governs many biological processes. annualreviews.organnualreviews.org

A major area of relevance is in the study of lysosomal storage disorders. For example, Morquio A syndrome is caused by a deficiency in the N-acetylgalactosamine-6-sulfatase enzyme, leading to the accumulation of keratan sulfate and chondroitin-6-sulfate, both of which contain 6-sulfated sugars. researchgate.netnih.gov Understanding the role of Gal-6S and its metabolism is fundamental to diagnosing and developing potential therapies for such diseases. nih.govresearchgate.net

Current research investigates the specific roles of sulfotransferases that generate the Gal-6S modification. For instance, studies on KSGal6ST have been crucial in determining its function in generating specific glycan structures in vivo, such as in high endothelial venules and the developing brain. nih.govoup.com These studies utilize advanced techniques like mass spectrometry and gene-deficient mouse models to dissect the functional significance of Gal-6S in processes like lymphocyte homing and neural development. nih.govnih.govoup.com The findings refine our understanding of ligand-receptor interactions, such as those involving L-selectin and Siglec-F, where Gal-6S was implicated as a binding determinant. nih.govescholarship.org This research continues to uncover the nuanced roles of specific sulfation patterns in complex biological systems.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Gene | Function | Associated Processes/Molecules |

| N-acetylgalactosamine-6-sulfatase (Galactose 6-sulfatase) | GALNS | Degradation (removal of sulfate) | Keratan sulfate, Chondroitin 6-sulfate taylorandfrancis.comamc.nlnih.gov |

| Keratan sulfate galactose 6-O-sulfotransferase | CHST1 | Synthesis (addition of sulfate) | Keratan sulfate, L-selectin ligands nih.govescholarship.org |

| Chondroitin 6-O-sulfotransferase-1 | CHST3 | Synthesis (addition of sulfate) | Chondroitin sulfate, Keratan sulfate nih.govoup.com |

Table 2: Occurrence and Role of this compound in Glycosaminoglycans

| Glycosaminoglycan (GAG) | Presence of Gal-6S | Biological Significance |

| Keratan Sulfate (KS) | High | Key structural component; involved in tissue hydration, cell motility, and neural development. wikipedia.orgnih.gov |

| Chondroitin 6-sulfate (C6S) | Present | Contributes to skeletal development and extracellular matrix structure. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6215-95-8 |

|---|---|

Molecular Formula |

C6H12O9S |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6-/m0/s1 |

InChI Key |

BCUVLMCXSDWQQC-KCDKBNATSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Other CAS No. |

6215-95-8 |

Synonyms |

Gal-6-SO4 galactose 6-sulfate galactose 6-sulfate, (D)-isomer galactose 6-sulfate, potassium salt, (D)-isome |

Origin of Product |

United States |

Structural Integration of Galactose 6 Sulfate in Complex Carbohydrates

Glycosaminoglycans as Primary Carriers of Galactose 6-sulfate

Among the various glycosaminoglycans, keratan (B14152107) sulfate (B86663) and the linkage regions of chondroitin (B13769445) sulfate/dermatan sulfate are notable for their association with this compound.

Keratan Sulfate: A Major Glycoconjugate Containing this compound

Keratan sulfate (KS) is a sulfated glycosaminoglycan found in connective tissues such as cartilage, bone, and the cornea, as well as in the central and peripheral nervous systems. It is characterized by its repeating disaccharide units and variable sulfation patterns.

The fundamental repeating disaccharide unit of keratan sulfate consists of galactose (Gal) linked to N-acetylglucosamine (GlcNAc) via β1→4 and β1→3 glycosidic bonds, respectively, forming a poly-N-acetyllactosamine chain wikipedia.orgnumberanalytics.comnih.govresearchgate.net. Within this structure, the hydroxyl group at the C-6 position of both the galactose and N-acetylglucosamine residues can be sulfated wikipedia.orgnumberanalytics.comnih.gov. Specifically, this compound is a common modification in KS numberanalytics.comnih.govresearchgate.netoup.com. The sulfation pattern is highly variable depending on the tissue and the specific type of KS numberanalytics.comoup.com. For instance, corneal KS (KSI) exhibits variable sulfation, including mono- and disulfated regions, while skeletal KS (KSII) is almost completely sulfated, primarily as disulfated disaccharides oup.com. The presence of 6-sulfated galactose is a key feature that contributes to the structural and functional diversity of KS amsbio.comacs.orgacs.org.

Table 1: Keratan Sulfate Repeating Disaccharide Unit and Sulfation Sites

| Component | Linkage Type | Sulfation Site(s) |

| Galactose (Gal) | β1→3 | C-6 position (this compound) |

| N-acetylglucosamine | β1→4 | C-6 position (N-acetylglucosamine 6-sulfate) |

Keratan sulfate is widely distributed in vertebrate tissues, with particularly high concentrations found in the cornea, cartilage, and bone researchgate.netoup.comnih.govfrontiersin.orglongdom.org. It also plays roles in the central and peripheral nervous systems, contributing to development and glial scar formation following injury wikipedia.orgfrontiersin.orgoup.com.

There are distinct classes of keratan sulfate, primarily classified as KSI and KSII, based on their tissue of origin and linkage to core proteins wikipedia.orgresearchgate.netoup.comlongdom.orgwikidoc.orgnih.gov.

Keratan Sulfate I (KSI): Predominantly found in the cornea, KSI is attached to core proteins via an N-linked oligosaccharide containing mannose wikipedia.orgresearchgate.netnih.gov. Corneal KSI exhibits variable sulfation patterns, with stretches of non-sulfated poly-N-acetyllactosamine and regions of mono- and disulfated disaccharides, including this compound oup.comoup.com.

Keratan Sulfate II (KSII): Found in skeletal tissues like cartilage and bone, KSII is typically O-linked to serine or threonine residues of core proteins via a mucin-type core 2 oligosaccharide wikipedia.orgresearchgate.netlongdom.orgwikidoc.orgnih.gov. Skeletal KSII is characterized by a high degree of sulfation, consisting almost entirely of disulfated disaccharides oup.comoup.com.

Keratan Sulfate III (KSIII): Identified in brain tissue, KSIII is O-linked via mannose residues and is generally more sulfated than KSI and KSII researchgate.netoup.comnih.gov.

The specific sulfation patterns, including the presence and extent of galactose 6-sulfation, contribute to the distinct functional roles of these KS variants in different tissues oup.comacs.orgoup.com.

Chondroitin Sulfate/Dermatan Sulfate Linkage Region Sulfation

The linkage region of chondroitin sulfate (CS) and dermatan sulfate (DS) is a conserved tetrasaccharide structure that serves as the attachment point for the GAG chain to the core protein. Modifications within this region, including sulfation, can influence subsequent GAG synthesis.

The biosynthesis of chondroitin sulfate and dermatan sulfate begins with the formation of a conserved tetrasaccharide linkage region, which is covalently attached to specific serine residues on the core protein openbiochemistryjournal.comfrontiersin.orgjst.go.jpglycoforum.gr.jpglycoforum.gr.jpnih.govnih.gov. This tetrasaccharide sequence is composed of xylose (Xyl), two galactose (Gal) residues, and a glucuronic acid (GlcUA) residue, arranged as GlcUAβ1→3Galβ1→3Galβ1→4Xylβ1-O-Ser openbiochemistryjournal.comfrontiersin.orgjst.go.jpglycoforum.gr.jpglycoforum.gr.jpnih.govnih.gov. The assembly of this tetrasaccharide is a stepwise process mediated by specific glycosyltransferases openbiochemistryjournal.comjst.go.jpglycoforum.gr.jpnih.gov.

Table 2: Composition of the Glycosaminoglycan Linkage Tetrasaccharide

| Monosaccharide Residue | Linkage Position | Sequence within Tetrasaccharide |

| Xylose (Xyl) | β1→4 | Terminal reducing end |

| Galactose (Gal) | β1→3 | Proximal to Xyl |

| Galactose (Gal) | β1→3 | Proximal to the first Gal |

| Glucuronic Acid (GlcUA) | β1→3 | Proximal to the second Gal |

Modifications to the tetrasaccharide linkage region, including sulfation of the galactose residues, have been observed in chondroitin sulfate and dermatan sulfate openbiochemistryjournal.comfrontiersin.orgmdpi.comcaldic.comnih.gov. Specifically, sulfation at the C-6 position of the first galactose residue (proximal to xylose) and at the C-4 or C-6 positions of the second galactose residue (proximal to GlcUA) has been reported frontiersin.orgmdpi.comcaldic.comnih.gov. For instance, chondroitin 6-O-sulfotransferase 1 (C6ST1) can transfer a sulfate group to the Gal residues in the linkage tetrasaccharide frontiersin.org. These modifications, particularly the sulfation of galactose residues within the linkage region, are thought to influence the activity of enzymes involved in the subsequent synthesis of the GAG chain, potentially regulating GAG chain assembly and type openbiochemistryjournal.commdpi.comnih.gov. While linker sulfation is noted for CS/DS, it is generally not observed in heparin or heparan sulfate chains mdpi.comnih.gov.

Compound Name List:

this compound

Keratan Sulfate (KS)

N-acetylglucosamine (GlcNAc)

Galactose (Gal)

Chondroitin Sulfate (CS)

Dermatan Sulfate (DS)

Glucuronic Acid (GlcUA)

Xylose (Xyl)

N-acetylgalactosamine (GalNAc)

Iduronic Acid (IdoA)

N-acetylneuraminic acid (Sialic acid)

Fucose

Mannose

Heparan Sulfate (HS)

Heparin (Hep)

GlcNAc6S (N-acetylglucosamine 6-sulfate)

GalNAc4S6S (N-acetylgalactosamine 4,6-disulfate)

Fuc3S (Fucose 3-sulfate)

Lactosamine

Lex (Lewis x antigen)

Other Sulfated Polysaccharides Incorporating this compound

This compound is a key component in various sulfated polysaccharides found in nature, notably those derived from marine algae.

Sulfated Galactans from Marine Algae (e.g., Porphyran (B1173511), Carrageenans, Agarans)

Marine algae, particularly red algae (Rhodophyta), are rich sources of sulfated galactans, which form a significant part of their cell walls and extracellular matrices. These polysaccharides are broadly classified as agarans and carrageenans, distinguished by the stereochemistry of their galactose units.

Porphyran: Found in red algae of the genus Porphyra, porphyran typically possesses a linear backbone composed of alternating 3-linked β-D-galactose units and 4-linked α-L-galactose 6-sulfate units, or 3,6-anhydro-α-L-galactose units nih.govwikipedia.orgacs.orgnih.govresearchgate.netresearchgate.net. The precise composition can vary seasonally and environmentally, with L-residues often being predominantly α-L-galactose 6-sulfate wikipedia.org. Porphyran is considered a precursor to agarose, as the this compound units can undergo cyclization to form 3,6-anhydrogalactose frontiersin.orgresearchgate.net.

Carrageenans: These are sulfated D-galactans with a backbone of alternating 3-linked β-D-galactopyranose (G-units) and 4-linked α-D-galactopyranose (D-units) or 3,6-anhydro-α-D-galactopyranose (AnGal-units) nih.govfrontiersin.orgfrontiersin.orgresearchgate.netfao.orgnih.gov. The sulfation patterns vary among carrageenan types (e.g., kappa, iota, lambda), with sulfate groups commonly found at the C-4 or C-2 positions of the D-galactose units, and sometimes at the C-6 position of β-D-galactose units frontiersin.orgfao.orgrsc.org. While this compound is not the most common sulfation site in canonical carrageenans, its presence or potential for formation through structural modifications exists frontiersin.orgfao.org.

Agarans: Agarans are also sulfated galactans from red algae, characterized by alternating 3-linked β-D-galactose units and 4-linked α-L-galactose units, which can be cyclized to 3,6-anhydro-α-L-galactose researchgate.netconicet.gov.armdpi.com. The precursor structure of agarose, known as porphyran, idealistically consists of alternating 3-linked β-D-galactose and 4-linked α-L-galactose 6-sulfate units researchgate.netconicet.gov.ar. Sulfation in agarans can occur at various positions, including C-6 of galactose units mdpi.com.

Other marine algae, such as green algae (Codium species), also contain sulfated galactans. For instance, some Codium species have been reported to contain galactose units sulfated at C-4 and in minor amounts at C-6 frontiersin.org.

Structural Diversity and Linkage Types in Algal Polysaccharides

The structural diversity of sulfated galactans from marine algae is extensive, with this compound being a notable modification.

Linkage Types: The backbone of these galactans is typically formed by (1→3)-β-D-galactopyranose units and (1→4)-α-galactopyranose residues frontiersin.orgfrontiersin.orgmdpi.com. The sulfate group on galactose can be attached at C-6, as seen in porphyran nih.govwikipedia.orgacs.orgnih.govresearchgate.net, or potentially at other positions depending on the algal species and polysaccharide type rsc.orgmdpi.comfrontiersin.orgscielo.br. For example, in some Codium species, galactose units can be sulfated at C-4 and C-6 frontiersin.org.

Variations in Sulfation: Sulfation patterns are highly variable and contribute significantly to the rheological properties of these polysaccharides frontiersin.orgfrontiersin.org. While C-6 sulfation of L-galactose is characteristic of porphyran wikipedia.org, other algal galactans may exhibit sulfation at different positions on galactose residues rsc.orgmdpi.comfrontiersin.orgscielo.br. The presence of substituents like methyl ethers, pyruvate (B1213749) ketals, and xylose side chains further adds to the structural complexity frontiersin.orgmdpi.comfrontiersin.orgucv.ve.

This compound within Glycoproteins and Glycolipids

This compound is also found as a component of glycoproteins and glycolipids, where it can be part of specific glycan structures.

O-Glycans and N-Glycans as Potential Carriers

Glycoproteins, characterized by carbohydrate chains attached to proteins, can carry this compound. Both O-linked glycans (attached to serine or threonine residues) and N-linked glycans (attached to asparagine residues) can serve as carriers for this modified sugar.

N-Glycans: In N-glycans, this compound can be present within poly-N-acetyllactosamine (poly-LacNAc) structures. The enzyme keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST or CHST1) is known to catalyze the 6-O-sulfation of galactose moieties within these chains, potentially on internal or terminal galactose residues acs.orgacs.orgresearchgate.netbiorxiv.orgnih.govacs.orgglycoforum.gr.jp. Such modifications are implicated in the binding of glycan-binding proteins researchgate.netnih.gov.

O-Glycans: Similarly, O-glycans can incorporate this compound. Studies have shown that KSGal6ST can modify galactose residues in extended core 1 O-glycans and sialylated core 1 structures acs.orgacs.orgdiva-portal.orgoup.com. Sulfation at the C-6 position of galactose in O-glycans is recognized by certain receptors and antibodies, suggesting a role in biological processes such as immune cell homing researchgate.netnih.govdiva-portal.org.

Specific Glycosylation Motifs

This compound can be integrated into specific glycosylation motifs, contributing to the functional diversity of cell surface and secreted glycoproteins and glycolipids.

Keratan Sulfate (KS): this compound is a key component of keratan sulfate, a glycosaminoglycan found in connective tissues like cartilage and the cornea. KS chains are composed of repeating galactose and N-acetylglucosamine (GlcNAc) units, with sulfation occurring at the C-6 position of both galactose (Gal-6-SO4) and GlcNAc (GlcNAc-6-SO4) residues acs.orgbiorxiv.orgacs.orgglycoforum.gr.jp. The enzyme KSGal6ST is primarily responsible for introducing the Gal-6-SO4 modification acs.orgacs.orgbiorxiv.orgnih.govacs.orgglycoforum.gr.jpoup.com.

Other Glycan Structures: Beyond keratan sulfate, this compound can be found in other glycan structures. For instance, it has been identified in N-glycans on influenza virus proteins and human peripheral blood cells researchgate.net. Sulfation of galactose at the C-6 position has also been implicated in binding determinants for immunologically relevant receptors, including L-selectin nih.gov. The presence of this compound in glycolipids has also been noted, with some studies indicating its susceptibility to enzymatic desulfation by bacterial glycosulfatases icm.edu.pl.

The specific arrangement and context of this compound within these glycans are critical for their biological recognition and function.

Compound List:

this compound

Galactose

L-galactose

D-galactose

3,6-anhydro-α-L-galactose

3,6-anhydro-α-D-galactose

N-acetylglucosamine (GlcNAc)

N-acetylgalactosamine (GalNAc)

Glucuronic acid

Galacturonic acid

Xylose

Arabinose

Mannose

Fucose

Glucose

Uronic acid

Porphyran

Carrageenan

Agaran

Agarose

Keratan sulfate (KS)

Fucoidan

Alginate

Ulvans

Fucans

Sulfatide

Seminolipid

Chondroitin sulfate

Heparan sulfate

Glycosaminoglycans (GAGs)

O-glycans

N-glycans

Poly-N-acetyllactosamine (poly-LacNAc)

6-sulfo-sLex

6-sulfo-LacNAc

Tn O-glycan

T O-glycan

Core 1 O-glycan

Core 2 O-glycan

3'-phospho-adenosine-5'-phosphosulfate (PAPS)

UDP-D-Galactose

GDP-L-Galactose

UDP-D-glucose

UDP-Galactose-6-aldehyde

Glucuronan

Glucuronoxylorhamnan

Sulfogalactan

Arabinogalactan

Glucogalactan

Galactan

Data Tables

Table 1: Occurrence of this compound in Marine Algae Polysaccharides

| Polysaccharide Type | Source Organism/Group | Key this compound Features | References |

| Porphyran | Porphyra spp. | Backbone unit: alternating 3-linked β-D-galactose and 4-linked α-L-galactose 6-sulfate units. | nih.govwikipedia.orgacs.orgnih.govresearchgate.netresearchgate.net |

| Agarans | Red Algae | Precursor to agarose; 4-linked α-L-galactose 6-sulfate units in backbone. | researchgate.netconicet.gov.armdpi.com |

| Codium spp. | Green Algae | Galactose units sulfated at C-4 and minor amounts at C-6. | frontiersin.org |

| Carrageenans | Red Algae | Generally less common; potential for C-6 sulfation on β-D-galactose units. | frontiersin.orgfao.org |

Table 2: this compound in Glycoproteins and Glycolipids

| Molecule Type | Glycan Type | Key this compound Features | Associated Enzymes/Context | References |

| Glycoproteins | N-Glycans | Present in poly-N-acetyllactosamine (poly-LacNAc) chains; 6-O-sulfation of galactose residues. | KSGal6ST (CHST1) catalyzes Gal-6-SO4; implicated in binding of glycan-binding proteins. | acs.orgacs.orgresearchgate.netbiorxiv.orgnih.gov |

| Glycoproteins | O-Glycans | Found in extended core 1 O-glycans and sialylated core 1 structures; 6-O-sulfation of galactose residues. | KSGal6ST (CHST1) activity; recognized by certain receptors and antibodies. | acs.orgacs.orgdiva-portal.orgoup.com |

| Keratan Sulfate (KS) | Glycosaminoglycan | Key component; poly-LacNAc chain with sulfation at C-6 of galactose (Gal-6-SO4) and N-acetylglucosamine (GlcNAc-6-SO4) residues. | KSGal6ST (CHST1) is the primary enzyme for Gal-6-SO4; also involves GlcNAc-6-O-sulfotransferases. | acs.orgbiorxiv.orgacs.orgglycoforum.gr.jp |

| Glycolipids | Various | Presence of this compound identified in some glycolipid structures. | Susceptible to desulfation by bacterial glycosulfatases (e.g., from H. pylori). | icm.edu.pl |

| Human Pituitary Hormones | N-Glycans | Galactose-6-O-sulfate (Gal6S) modification has been noted. | Sulfation of N- and O-glycans implicated in biological processes. | researchgate.net |

| Influenza Virus Proteins | N-Glycans | Galactose-6-O-sulfate (Gal6S) modification has been noted on surface proteins. | Sulfation of N-glycans prevalent on neuraminidase and hemagglutinin; may play a role in virus replication. | researchgate.net |

Enzymology of Galactose 6 Sulfate Metabolism

Biosynthesis Pathways and Sulfotransferases

Keratan (B14152107) Sulfate (B86663) Galactose 6-O-Sulfotransferase (KSGal6ST/CHST1)

KSGal6ST, encoded by the CHST1 gene, is a primary enzyme responsible for the 6-O sulfation of galactose residues in keratan sulfate. nih.govmarrvel.org

The gene encoding KSGal6ST, CHST1, has been identified and characterized in various species, including humans, mice, and zebrafish. genecards.orgzfin.orgjax.org In humans, the CHST1 gene is located on chromosome 11. wikipedia.org Initial identification of the gene, also referred to as carbohydrate sulfotransferase 1, was achieved through screening of a human fetal brain library. marrvel.org Northern blot analysis has revealed the expression of CHST1 mRNA in the human brain, as well as in the brain and cornea of chicks. marrvel.org Studies in mice have shown that the Chst1 gene is expressed in the developing brain. oup.com Further research has demonstrated that KSGal6ST is selectively expressed in high endothelial venules (HEVs) within lymph nodes and Peyer's patches. nih.gov

Table 1: Gene Information for KSGal6ST/CHST1

| Attribute | Information | Source |

| Gene Name | Carbohydrate Sulfotransferase 1 | genecards.org |

| Symbol | CHST1 | genecards.orgwikipedia.org |

| Aliases | KSGal6ST, C6ST, GST-1 | jax.orgwikipedia.org |

| Human Chromosome | 11 | wikipedia.org |

| Mouse Chromosome | 2 | wikipedia.org |

KSGal6ST exhibits a high degree of specificity for galactose residues within keratan sulfate chains. marrvel.org The enzyme catalyzes the transfer of a sulfate group from PAPS to the 6-hydroxyl group of galactose. acs.org Research has shown that the activity of KSGal6ST is significantly influenced by the surrounding glycan structure. Specifically, the sulfation of a neighboring N-acetylglucosamine (GlcNAc) residue at the C-6 position (GlcNAc6S) greatly enhances the catalytic efficiency of KSGal6ST towards the adjacent galactose. acs.orgnih.gov Furthermore, the presence of a terminal α2,3-linked sialic acid residue, in conjunction with a neighboring GlcNAc6S, creates a preferred substrate for the enzyme. nih.govacs.orgbiorxiv.org In vitro studies have demonstrated that KSGal6ST can sulfate galactose on small sialylated oligosaccharides, although it shows a strong preference for extended keratan sulfate chains. nih.gov The enzyme shows minimal to no activity towards chondroitin (B13769445) as a substrate. marrvel.org

The activity of KSGal6ST is regulated by the presence and modification of its substrate. The enzyme's preference for galactose residues adjacent to a 6-sulfated N-acetylglucosamine indicates a mechanism of substrate-assisted catalysis, where prior modifications on the glycan chain dictate subsequent enzymatic action. acs.orgnih.gov The presence of sialic acid residues can also modulate KSGal6ST activity, either by creating a preferred substrate context or by sterically hindering sulfation at other sites. acs.orgbiorxiv.org This suggests a highly regulated process for generating specific sulfation patterns on keratan sulfate, which are likely critical for its biological functions.

Chondroitin 6-O-Sulfotransferase-1 (C6ST-1)

Chondroitin 6-O-sulfotransferase-1, encoded by the CHST3 gene, is another key enzyme involved in the sulfation of glycosaminoglycans. sinobiological.comresearchgate.net

C6ST-1 is primarily known for its role in chondroitin sulfate biosynthesis, where it catalyzes the transfer of sulfate to the 6-position of N-acetylgalactosamine (GalNAc) residues. mybiosource.comisds.chcaldic.com However, research has revealed that C6ST-1 also possesses the ability to sulfate galactose residues, demonstrating a dual substrate specificity. nih.govuniprot.org While its activity towards GalNAc is significantly higher, the capacity to modify galactose makes it a contributing enzyme to the formation of Galactose 6-sulfate. nih.govuniprot.org In vitro experiments have shown that recombinant C6ST-1 can sulfate galactose residues in desulfated corneal keratan sulfate chains and, to a lesser extent, on small sialylated lactosamine structures. nih.gov The enzyme can also catalyze the sulfation of galactose residues in sialyl N-acetyllactosamine oligosaccharides. mybiosource.com This dual function suggests a broader role for C6ST-1 in the modification of various glycosaminoglycans.

Table 2: Substrate Specificity of C6ST-1

| Substrate | Activity Level | Source |

| N-acetylgalactosamine (in Chondroitin) | High | isds.chcaldic.com |

| Galactose (in Keratan Sulfate) | Lower | nih.govuniprot.org |

| Galactose (in sialyl LacNAc oligosaccharides) | Lower | mybiosource.com |

Contribution to Linkage Region Sulfation

The common glycosaminoglycan (GAG)-protein linkage region, with the structure GlcUAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, serves as the foundation for the synthesis of GAG chains like heparan sulfate and chondroitin sulfate. nih.govnih.gov The galactose residues within this linkage region can undergo 6-O-sulfation. nih.govimrpress.comresearchgate.net This modification has been observed in the linkage region of chondroitin sulfate from shark cartilage. nih.gov

The sulfation of these galactose residues is not merely a structural embellishment but plays a regulatory role in the subsequent elongation of the GAG chain. nih.govopenbiochemistryjournal.comopenbiochemistryjournal.com Studies have shown that the presence of a 6-O-sulfate group on the galactose residues can influence the activity of glucuronyltransferase-I (GlcAT-I), a key enzyme responsible for completing the synthesis of the linkage region. nih.govnih.gov Specifically, a linkage region with a sulfated galactose at the second position from the xylose, Gal-Gal(6-O-sulfate)-Xyl(2-O-phosphate)-O-Ser, acts as a better substrate for GlcAT-I compared to its unsulfated counterpart. nih.govnih.gov However, if the galactose closest to the non-reducing end is sulfated, Gal(6-O-sulfate)-Gal-Xyl(2-O-phosphate)-O-Ser, it inhibits the acceptor activity of the enzyme. nih.govnih.gov This suggests that the precise positioning of the sulfate group is critical for the biosynthetic processing and maturation of the growing GAG chain. nih.gov The sulfation of galactose residues in the linkage region may occur before the addition of the first N-acetylhexosamine residue, indicating an early regulatory step in GAG biosynthesis. nih.gov

Other Carbohydrate Sulfotransferases with Galactose 6-O-Sulfation Activity

Several carbohydrate sulfotransferases have been identified that can catalyze the 6-O-sulfation of galactose residues in various glycans. These enzymes belong to a family of Golgi-resident proteins that utilize an activated sulfate donor to modify nascent glycoproteins. oup.comresearchgate.net

One such enzyme is Chondroitin 6-O-sulfotransferase-1 (C6ST-1) . While its primary role is the 6-O-sulfation of N-acetylgalactosamine (GalNAc) in chondroitin sulfate, it has also been shown to sulfate the galactose residues within the GAG-protein linkage region. nih.govcaldic.com In vitro studies have demonstrated that recombinant human C6ST-1 can sulfate both galactose residues in the linkage oligosaccharide. nih.gov

Another relevant enzyme is Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST or CHST1) , which is responsible for the 6-O-sulfation of galactose residues in keratan sulfate. nih.govacs.orgreactome.org Although its primary substrates are the galactose units within the repeating disaccharide of keratan sulfate, it can also act on other galactose-containing structures. nih.gov

The Galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase (GST) family encompasses a group of enzymes with overlapping specificities. oup.comoup.com For instance, a galactose-6-O-sulfotransferase purified from porcine lymph nodes can sulfate galactose residues in oligosaccharides structurally similar to sialyl Lewisx. nih.gov Additionally, Carbohydrate sulfotransferase 7 (CHST7) , also known as C6ST-2, can catalyze the 6-O-sulfation of GalNAc in chondroitin and also shows activity towards galactose. uniprot.org

These enzymes exhibit tissue-specific expression patterns, which contributes to the diversity of sulfated glycan structures in different biological contexts. oup.comfrontiersin.org For example, certain sulfotransferases involved in generating L-selectin ligands are highly expressed in high endothelial venules. oup.com

Carbohydrate Sulfotransferases with Galactose 6-O-Sulfation Activity

| Enzyme | Primary Substrate(s) | Other Known Substrates/Activities | Key Function |

|---|---|---|---|

| Chondroitin 6-O-sulfotransferase-1 (C6ST-1) | N-acetylgalactosamine (GalNAc) in Chondroitin Sulfate | Galactose in GAG-protein linkage region | Biosynthesis of Chondroitin Sulfate. nih.govcaldic.com |

| Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST/CHST1) | Galactose in Keratan Sulfate | Sialylated lactosamine oligosaccharides | Biosynthesis of Keratan Sulfate. nih.govreactome.org |

| Galactose-6-O-sulfotransferase (from porcine lymph nodes) | Galactose in sialyl Lewisx-related sugars | Not specified | Potential role in the assembly of L-selectin ligands. nih.gov |

| Carbohydrate sulfotransferase 7 (CHST7/C6ST-2) | N-acetylglucosamine (GlcNAc) | N-acetylgalactosamine (GalNAc) in Chondroitin, Galactose | Biosynthesis of Chondroitin Sulfate and other sulfated glycans. uniprot.org |

Role of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) in Sulfation

The enzymatic transfer of a sulfate group to a substrate, a process known as sulfation, is universally dependent on the coenzyme 3′-phosphoadenosine 5′-phosphosulfate (PAPS) . nih.govtaylorandfrancis.comwikipedia.org PAPS serves as the "activated" or universal sulfate donor for all sulfotransferase enzymes, including those that act on galactose. nih.govrndsystems.comrndsystems.com

The sulfation reaction involves the transfer of the sulfonate group (SO₃⁻) from PAPS to a hydroxyl group on the acceptor molecule, such as the C-6 hydroxyl of a galactose residue. taylorandfrancis.comnih.gov This reaction is catalyzed by a specific sulfotransferase. nih.govnih.gov The availability of PAPS is a critical factor regulating the rate and extent of sulfation within a cell. nih.gov

PAPS is synthesized in the cytoplasm of cells through a two-step enzymatic process from ATP and inorganic sulfate. taylorandfrancis.comwikipedia.orgsigmaaldrich.com

ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine (B11128) 5′-phosphosulfate (APS) and pyrophosphate. rndsystems.comsigmaaldrich.com

APS kinase then phosphorylates APS using another molecule of ATP to produce PAPS and ADP. wikipedia.orgrndsystems.com

The concentration of PAPS in tissues is tightly regulated, and its synthesis can be the rate-limiting step for sulfation reactions, particularly when the demand for sulfation is high. nih.govtaylorandfrancis.com Factors such as the availability of inorganic sulfate and the activity of the PAPS synthesis enzymes directly impact the cellular capacity for sulfation. nih.gov

Degradation and Modification Enzymes

Galactose-6-sulfurylase (EC 2.5.1.5)

Galactose-6-sulfurylase, also known as porphyran (B1173511) sulfatase, is an enzyme that catalyzes the modification of this compound residues within specific polysaccharides. wikipedia.orgcreative-enzymes.comgenome.jpexpasy.org It belongs to the family of transferases, specifically those that transfer alkyl or aryl groups, other than methyl groups. wikipedia.orgcreative-enzymes.com The systematic name for this enzyme is D-galactose-6-sulfate:alkyltransferase (cyclizing). wikipedia.org

This enzyme is not a hydrolase that simply removes the sulfate group; instead, it catalyzes an intramolecular cyclization reaction. researchgate.net

Mechanism of Sulfate Elimination and 3,6-Anhydrogalactose Formation

The primary action of galactose-6-sulfurylase is the elimination of the sulfate group from the C-6 position of a D-galactose 6-sulfate residue and the concurrent formation of a 3,6-anhydrogalactose residue. wikipedia.orgcreative-enzymes.comgenome.jp This reaction involves an intramolecular nucleophilic substitution. nih.gov The hydroxyl group at the C-3 position of the galactose acts as a nucleophile, attacking the C-6 carbon and displacing the sulfate group. nih.gov This results in the formation of a stable ether linkage between C-3 and C-6, creating the 3,6-anhydro ring structure. nih.govresearchgate.net

This enzymatic conversion is a key step in the biosynthesis and modification of certain algal polysaccharides, such as carrageenans. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org For example, it catalyzes the conversion of μ-carrageenan, which contains D-galactose 6-sulfate, into κ-carrageenan, which contains 3,6-anhydro-D-galactose. researchgate.netresearchgate.netnih.gov This transformation significantly alters the physical properties of the polysaccharide, notably increasing its gel strength. researchgate.netresearchgate.net

Occurrence and Specificity in Algal Metabolism

Galactose-6-sulfurylase activity is prominently found in red algae (Rhodophyta), where it plays a crucial role in the post-polymerization modification of cell wall galactans like agars and carrageenans. nih.govfrontiersin.orgnih.gov The enzyme has been extracted and purified from various marine algae, including species like Porphyra umbilicalis, Chondrus crispus, Betaphycus gelatinus, and Eucheuma striatum. nih.govresearchgate.netnih.gov

The enzyme exhibits specificity for its substrate. For instance, the galactose-6-sulfurylase from Eucheuma striatum and Betaphycus gelatinus specifically catalyzes the conversion of μ-carrageenan to κ-carrageenan but does not appear to act on λ-carrageenan. researchgate.netnih.gov In Chondrus crispus, two distinct sulfurylases have been identified that catalyze the conversion of ν-carrageenan to ι-carrageenan, which involves the formation of a 3,6-anhydro ring from a D-galactose-2,6-disulfate precursor. nih.gov

The expression and activity of galactose-6-sulfurylase can be influenced by developmental stages and environmental factors, indicating its importance in adapting the properties of the algal cell wall. nih.gov While sulfotransferases add sulfate groups in the Golgi apparatus, the final modification by galactose-6-sulfurylase is thought to occur in the cell wall. frontiersin.orgnih.govfrontiersin.org This enzymatic step is one of the few biochemically demonstrated reactions in the biosynthesis of algal carrageenans. frontiersin.orgfrontiersin.org

Properties of Galactose-6-sulfurylase from Algal Sources

| Algal Source | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Substrate Specificity | Reference |

|---|---|---|---|---|---|

| Betaphycus gelatinus | ~65 | 7.0 | 40 | μ-carrageenan | researchgate.netnih.gov |

| Eucheuma striatum | ~65 | 7.0 | 40 | μ-carrageenan | researchgate.net |

| Chondrus crispus (Sulfurylase I) | 65 | Not specified | Not specified | ν-carrageenan | nih.gov |

| Chondrus crispus (Sulfurylase II) | 32 | Not specified | Not specified | ν-carrageenan | nih.gov |

N-acetylgalactosamine-6-sulfatase (Galactose-6-sulfate Sulfatase, EC 3.1.6.4)

Hydrolytic Action on this compound in GAGs

N-acetylgalactosamine-6-sulfatase, which is also known as Galactose-6-sulfate Sulfatase (GALNS) and carries the enzyme commission (EC) number 3.1.6.4, is a vital lysosomal enzyme. wikipedia.orgwikipedia.org Its primary role is in the catabolism of specific glycosaminoglycans (GAGs). wikipedia.orgmedlineplus.gov This exohydrolase is responsible for the hydrolytic cleavage of 6-sulfate groups from N-acetyl-D-galactosamine 6-sulfate residues in chondroitin-6-sulfate (C6S) and from D-galactose 6-sulfate units found in keratan sulfate. wikipedia.orgpharmgkb.orgebi.ac.uk This action occurs at the non-reducing ends of the GAG chains. pharmgkb.org

The degradation of GAGs within the acidic environment of the lysosome is a sequential process. The removal of the sulfate ester by GALNS is a critical prerequisite for the subsequent action of other hydrolases, such as β-galactosidases and β-N-acetylhexosaminidases, which continue the breakdown of the carbohydrate backbone. taylorandfrancis.com A deficiency in GALNS activity, resulting from mutations in the GALNS gene, leads to the lysosomal storage disorder Mucopolysaccharidosis type IVA (MPS IVA), also known as Morquio A syndrome. wikipedia.orgpharmgkb.org This deficiency causes the accumulation of keratan sulfate and C6S within lysosomes, leading to the characteristic skeletal and corneal abnormalities associated with the disease. medlineplus.gov

Enzymatic Properties and Substrate Recognition

As a member of the sulfatase family, GALNS's catalytic function depends on a unique post-translational modification within its active site. biorxiv.org A specific cysteine residue in a conserved sequence is converted into a Cα-formylglycine (FGly), which is essential for catalysis. taylorandfrancis.com The enzyme recognizes and binds the terminal, non-reducing 6-sulfated galactose or N-acetylgalactosamine units of its target GAGs. pharmgkb.orgnih.gov

Studies on the purified human enzyme have determined its molecular weight to be between 85,000 and 90,000 Da. nih.gov The optimal pH for its activity is acidic, around 4.5, consistent with its function in the lysosomal compartment. nih.gov Kinetic studies using a trisaccharide substrate derived from chondroitin 6-sulfate revealed a Km of 0.12 mM. nih.gov The enzyme's specificity is strict; it hydrolyzes the sulfate from the non-reducing terminal of its substrate and shows no activity towards N-acetylglucosamine 6-sulfate. nih.gov Its activity can be inhibited by larger sulfated oligosaccharides. nih.gov

| Property | Description | Source(s) |

| EC Number | 3.1.6.4 | wikipedia.orgpharmgkb.org |

| Enzyme Class | Hydrolase (specifically, a sulfohydrolase) | wikipedia.org |

| Systematic Name | N-acetyl-D-galactosamine-6-sulfate 6-sulfohydrolase | wikipedia.org |

| Substrates | D-galactose 6-sulfate (in keratan sulfate), N-acetyl-D-galactosamine 6-sulfate (in chondroitin-6-sulfate) | pharmgkb.orgebi.ac.uk |

| Cellular Location | Lysosome | wikipedia.orgmedlineplus.gov |

| Optimal pH | ~4.5 | nih.gov |

| Key Catalytic Residue | Cα-formylglycine (FGly) | taylorandfrancis.com |

| Associated Disorder | Mucopolysaccharidosis IVA (Morquio A syndrome) | wikipedia.orgpharmgkb.org |

Sulfatases in Microbial Carbohydrate Degradation

Desulfation of this compound by Bacterial Enzymes

In microbial ecosystems, particularly in the mammalian gut and marine environments, bacterial sulfatases are crucial for breaking down complex sulfated polysaccharides. frontiersin.orgnih.gov These enzymes allow bacteria to utilize sulfated carbohydrates as a source of carbon and energy. frontiersin.org The removal of sulfate groups, or desulfation, is often a rate-limiting first step in the degradation of these molecules, such as sulfomucins in the gut or algal polysaccharides in the sea. nih.govnih.gov

Bacteria from genera like Prevotella and Bacteroides, which are prominent members of the human gut microbiota, are known to produce sulfatases that can act on galactose-6-sulfate. nih.govoup.com For example, extracts from Prevotella strain RS2 and Bacteroides fragilis have demonstrated galactose-6-sulfatase activity. nih.govoup.com Similarly, marine bacteria have evolved a vast arsenal (B13267) of sulfatases to degrade algal polysaccharides like carrageenans and fucoidans, which can contain galactose-6-sulfate residues. frontiersin.org These bacterial sulfatases often display high substrate specificity, recognizing not just the sulfate position but also the underlying sugar residue. frontiersin.orgmdpi.com

Adaptations in Gut Microbiota and Marine Bacteria

The human gut microbiota has adapted to the constant supply of host-derived sulfated glycans, such as those in the protective mucus layer of the colon. biorxiv.orgnih.gov The ability to degrade these complex molecules, including the desulfation of galactose-6-sulfate, is a key factor in competitive colonization and niche establishment for bacteria like Bacteroides thetaiotaomicron. biorxiv.orgportlandpress.com The genes for these sulfatases are often located in "polysaccharide utilization loci" (PULs), which are clusters of genes that encode all the necessary proteins for binding, importing, and degrading a specific type of polysaccharide. frontiersin.org Some gut bacteria are thought to have acquired these capabilities through horizontal gene transfer from marine microbes. frontiersin.org

Marine bacteria, which are exposed to an abundance of sulfated polysaccharides in algal cell walls, are a rich source of diverse sulfatases. frontiersin.orgresearchgate.net These enzymes are critical for carbon cycling in marine ecosystems. frontiersin.org The gut microbiomes of marine herbivores, which consume macroalgae, show specific adaptations with an enrichment of sulfatases and other carbohydrate-active enzymes tailored to break down these dietary sulfated polysaccharides. asm.org This highlights a convergent evolutionary pressure on both gut and marine microbes to develop efficient enzymatic machinery for stripping sulfate groups, including from galactose-6-sulfate, to access the energy stored in the glycan backbone. frontiersin.orgasm.org

| Microbial Environment | Key Role of this compound Desulfation | Representative Bacterial Genera |

| Human Gut Microbiota | Degradation of host mucins and dietary sulfated polysaccharides for nutrients. nih.govnih.gov | Bacteroides, Prevotella |

| Marine Environments | Breakdown of sulfated algal polysaccharides (e.g., carrageenan, fucoidan) for carbon and energy, contributing to nutrient cycling. frontiersin.org | Vibrio, Pseudoalteromonas, Zobellia (general marine genera known for polysaccharide degradation) |

Biological Functions and Molecular Recognition

Role in Glycosaminoglycan Biosynthesis and Maturation

The biosynthesis and maturation of glycosaminoglycans (GAGs) are complex processes involving the precise addition of sugar residues and subsequent sulfation. Galactose 6-sulfate is an important modification that influences these stages.

Molecular Recognition and Ligand-Receptor Interactions

This compound plays a key role in mediating specific molecular recognition events through its incorporation into complex glycan structures.

Contribution to Glycan Epitopes (e.g., 5D4 Epitope)

This compound is a component of specific glycan epitopes recognized by various biomolecules, including antibodies. The 5D4 epitope, for example, is a recognized structure in keratan (B14152107) sulfate (B86663) (KS) that is characterized by the presence of both 6-sulfated galactose and 6-sulfated N-acetylglucosamine researchgate.net. The monoclonal antibody 5D4 specifically recognizes these sulfated KS structures, and its binding is abolished in the absence of KSGal6ST, the enzyme responsible for galactose 6-sulfation in KS researchgate.net. The precise contribution of Gal-6-SO4 to the definition of such epitopes highlights its importance in mediating specific molecular interactions.

Interactions with Glycan-Binding Proteins

The sulfation pattern of glycans, including the presence of this compound, is a critical determinant for their recognition by various glycan-binding proteins (GBPs) researchgate.netfu-berlin.de.

L-selectin Ligand Recognition

This compound is a key modification involved in the recognition of ligands by L-selectin, a cell adhesion molecule crucial for lymphocyte homing oup.comoup.comfrontiersin.org. L-selectin mediates the initial tethering and rolling of lymphocytes on high endothelial venules (HEVs) in secondary lymphoid organs oup.comfrontiersin.org. Studies have shown that specific sulfated modifications, including this compound (Gal-6-SO4) and N-acetylglucosamine 6-sulfate (GlcNAc-6-SO4), are present on biological ligands for L-selectin oup.comoup.com. These modifications, often found in structures like 6-sulfo sialyl Lewis X (6-sulfo SLex) or within extended O-glycans, are essential for high-affinity binding to L-selectin oup.comoup.comnih.govnih.gov. Research indicates that the presence of both Gal-6-SO4 and GlcNAc-6-SO4 can synergize to confer optimal L-selectin ligand activity, suggesting that Gal-6-SO4 plays a direct role in mediating this critical cell adhesion event oup.comoup.com. Furthermore, the C-type lectin receptor langerin has also been shown to specifically bind the galactose-6-sulfate moiety of keratan sulfate, indicating its broader role in glycan recognition by different lectins researchgate.netresearchgate.net.

Data Tables

Table 1: Significance of Galactose 6-Sulfation in Glycosaminoglycan (GAG) Recognition

| Glycosaminoglycan Type | Key Sulfation Site(s) Involving Galactose | Role of Gal-6-SO4 in Biosynthesis/Assembly | Role of Gal-6-SO4 in Molecular Recognition | Relevant Glycan Epitopes/Ligands |

| Heparin/Heparan Sulfate | 6-O-sulfation of galactose (in linker regions or specific internal units) | Influences GAG chain conformation and interaction with enzymes during elongation and assembly oup.comresearchgate.net. | Contributes to specific binding motifs recognized by GAG-binding proteins and cell adhesion molecules oup.comoup.comfrontiersin.org. | L-selectin ligands (e.g., 6-sulfo sialyl Lewis X variants) oup.comoup.comnih.govnih.gov |

| Keratan Sulfate (KS) | 6-O-sulfation of galactose (and N-acetylglucosamine) | Essential for the formation of specific KS structures, with KSGal6ST being a key enzyme researchgate.net. | Defines epitopes recognized by antibodies and lectins; crucial for KS function in tissues like the cornea and CNS researchgate.netresearchgate.netresearchgate.net. | 5D4 epitope (sulfated Gal and GlcNAc) researchgate.net; Langerin binding site researchgate.netresearchgate.net |

| Chondroitin (B13769445) Sulfate (CS) | Less common; potential for 6-O-sulfation of galactose in specific contexts. | May influence chain assembly in certain GAG structures researchgate.net. | Generally less characterized for Gal-6-SO4 specific roles compared to Heparin/HS or KS. | N/A (primary sulfation on GalNAc) |

Table 2: this compound in L-selectin Ligand Interactions

| Ligand Component | Sulfation Pattern | Role of Gal-6-SO4 | Protein Target | Biological Process | Citation(s) |

| GlyCAM-1 | Gal-6-SO4, GlcNAc-6-SO4 | Contributes to overall sulfation pattern for L-selectin binding oup.comoup.com. | L-selectin | Lymphocyte homing to lymph nodes oup.comoup.comfrontiersin.org. | oup.comoup.comfrontiersin.org |

| CD34 | Gal-6-SO4, GlcNAc-6-SO4 (especially in 6-sulfo SLex epitopes) | Essential for forming high-affinity L-selectin binding glycoforms on O- and N-glycans nih.govnih.gov. | L-selectin | Mediates lymphocyte extravasation nih.govnih.gov. | nih.govnih.gov |

| Peripheral Lymph Node Vascular Addressin (PNAd) | Contains 6-sulfated N-acetyllactosamine structures; Gal-6-SO4 may be part of these or related motifs. | Contributes to the sulfated glycan structures recognized by MECA-79 and L-selectin nih.govnih.gov. | L-selectin | Lymphocyte attachment to HEVs nih.govnih.gov. | nih.govnih.gov |

| Keratan Sulfate (KS) | Gal-6-SO4, GlcNAc-6-SO4 | Direct binding site for certain lectins, including Langerin researchgate.netresearchgate.net. | Langerin | Potential role in immune cell recognition and inflammation researchgate.netresearchgate.net. | researchgate.netresearchgate.net |

Metabolic Pathways and Regulation

Integration within General Galactose Metabolism

Connections to the Leloir Pathway

The Leloir pathway is the primary metabolic route for the conversion of free galactose into glucose-6-phosphate, a key intermediate in glycolysis, enabling its utilization for energy production or biosynthesis creative-enzymes.comnzytech.comnih.govresearchgate.nettaylorandfrancis.comnih.govbiologynotesonline.comresearchgate.net. This pathway involves a series of enzymatic steps, including phosphorylation of galactose by galactokinase, conversion to galactose-1-phosphate, followed by an exchange reaction with UDP-glucose to form glucose-1-phosphate and UDP-galactose, and finally epimerization to UDP-glucose creative-enzymes.comnzytech.comnih.govresearchgate.nettaylorandfrancis.comnih.govbiologynotesonline.comresearchgate.net.

Galactose 6-sulfate itself is not a substrate for the enzymes of the Leloir pathway. Instead, its connection is primarily through its biosynthesis and its role within larger carbohydrate structures. During the biosynthesis of algal polysaccharides like carrageenan, UDP-galactose-6-sulfate is synthesized from UDP-galactose researchgate.net. This sulfated precursor is then incorporated into the growing polysaccharide chain researchgate.net. Consequently, the metabolic fate of this compound is primarily linked to the degradation of these polysaccharides, where the sulfate (B86663) group is removed, potentially yielding galactose or its derivatives that could then enter pathways such as the Leloir pathway for further metabolism. Some bacteria also utilize alternative pathways for galactose metabolism, such as the tagatose-6-phosphate pathway, which involves galactose-6-phosphate (B1197297) isomerase uniprot.orgplos.org. However, this pathway acts on galactose-6-phosphate, not galactose-6-sulfate.

Precursors and Downstream Products in Metabolic Networks

The primary precursors for this compound are the sulfated algal polysaccharides themselves, such as carrageenan and porphyran (B1173511), which are abundant in red algae researchgate.netuniprot.orgnih.govwikipedia.orgidealg.orgfrontiersin.org. Within these polymers, galactose units are frequently sulfated at the 6-position, forming D-galactose-6-sulfate residues nih.govwikipedia.orgidealg.orgwikipedia.org. In the biosynthesis of carrageenan, UDP-galactose-6-sulfate serves as a direct precursor for its incorporation into the polysaccharide chain researchgate.net.

The downstream products of this compound metabolism are generated through the enzymatic breakdown of these sulfated polysaccharides by microorganisms. These processes typically involve the removal of sulfate groups and the cleavage of glycosidic bonds. Enzymes such as galactose-6-sulfurylase (EC 2.5.1.5) and N-acetylgalactosamine-6-sulfatase (EC 3.1.6.4) are key to the desulfation process, releasing inorganic sulfate and modifying the polysaccharide structure wikipedia.orgresearchgate.netphcogrev.comnih.gov. For instance, galactose-6-sulfurylase eliminates sulfate from D-galactose-6-sulfate residues in porphyran, yielding 3,6-anhydrogalactose residues researchgate.net. N-acetylgalactosamine-6-sulfatase can act on this compound units within keratan (B14152107) sulfate phcogrev.com. The resulting desulfated monosaccharides or oligosaccharides can then be further metabolized by microbial pathways.

Microbial Metabolism of this compound and Sulfated Polysaccharides

Degradation of Algal Polysaccharides (e.g., Carrageenan, Porphyran)

Marine bacteria possess a remarkable capacity to degrade complex sulfated polysaccharides like carrageenan and porphyran, which are significant components of red algal cell walls researchgate.netresearchgate.netidealg.orggenecards.orgfrontiersin.orgnih.gov. These polysaccharides serve as a rich carbon source for these microorganisms. For example, the marine bacterium Paraglaciecola hydrolytica S66T is capable of degrading porphyran and κ-carrageenan researchgate.net. Similarly, the human gut bacterium Bacteroides plebeius has acquired genes for porphyran degradation, enabling it to metabolize seaweed components like nori wikipedia.orgwikipedia.org.

The degradation process involves a suite of enzymes that break down the polysaccharide chains into smaller units. These enzymes include specific glycoside hydrolases (GHs) like porphyranases and carrageenases, which cleave the glycosidic linkages within the polysaccharide backbone nzytech.comresearchgate.netresearchgate.netnih.govwikipedia.orgidealg.orggenecards.orgfrontiersin.orgwikipedia.orgcreative-enzymes.comdost.gov.phcreative-enzymes.comnih.gov. For instance, β-porphyranases hydrolyze the linkages between β-D-galactopyranose and α-L-galactopyranose-6-sulfate in porphyran wikipedia.orgwikipedia.orgcreative-enzymes.com. Carrageenases, belonging to families like GH16, specifically degrade carrageenan by cleaving its β-(1–4) linkages dost.gov.phcreative-enzymes.comnih.govresearchgate.net.

Enzymes and Operons Involved in Microbial Catabolism

The microbial catabolism of this compound units, typically released from algal polysaccharides, is mediated by a diverse array of enzymes, often encoded within coordinated gene clusters or operons.

Sulfatases : These enzymes are critical for the initial desulfation of the polysaccharide chains. Galactose-6-sulfurylase (EC 2.5.1.5), also known as porphyran sulfatase, is a transferase that specifically removes sulfate from D-galactose-6-sulfate residues in porphyran, producing 3,6-anhydrogalactose researchgate.netnih.gov. N-acetylgalactosamine-6-sulfatase (EC 3.1.6.4), a hydrolase, can also desulfate galactose-6-sulfate units found in molecules like keratan sulfate wikipedia.orgphcogrev.comreactome.org. Other bacteria, such as Prevotella and Bacteroides, possess sulfatases capable of desulfating galactose-6-sulfate and other sulfated sugars found in mucins nih.govresearchgate.netoup.com.

Glycoside Hydrolases (GHs) : Following desulfation or acting in parallel, GHs break down the polysaccharide backbone. Porphyranases (e.g., belonging to GH16 and GH86 families) cleave porphyran wikipedia.orgwikipedia.orgcreative-enzymes.com. Carrageenases (e.g., GH16) hydrolyze carrageenan dost.gov.phcreative-enzymes.comnih.govresearchgate.net. These enzymes release oligosaccharides and monosaccharides, which are then further processed.

Operons and Gene Clusters : The genes encoding these polysaccharide-degrading enzymes are often organized into Polysaccharide Utilization Loci (PULs) . These loci are frequently co-regulated, allowing for the coordinated expression of multiple enzymes required for efficient substrate breakdown. For example, Bacteroides plebeius utilizes a PUL for porphyran degradation that includes genes for both glycoside hydrolases and sulfatases wikipedia.org. Similarly, operons containing sulfatase genes have been identified in mucin-degrading bacteria nih.govoup.com.

Environmental and Ecological Significance of Microbial this compound Metabolism

The microbial metabolism of this compound and the sulfated polysaccharides containing it plays a significant role in marine ecosystems. The degradation of algal polysaccharides by marine bacteria is essential for the recycling of carbon and nutrients, contributing to the marine carbon cycle researchgate.netgenecards.orgfrontiersin.org. These polysaccharides are a primary structural component of seaweed cell walls and a vital energy source for marine life.

Furthermore, the transfer of genes for algal polysaccharide degradation, such as porphyranase, from marine bacteria to human gut bacteria (Bacteroides plebeius) demonstrates how diet can shape the composition and metabolic capabilities of the gut microbiota wikipedia.orgwikipedia.org. This cross-kingdom transfer allows humans, through their gut microbes, to access nutrients from marine carbohydrates that would otherwise be indigestible. The metabolic activities of these microbes also influence sulfur cycling in environments where sulfated polysaccharides are abundant.

Advanced Methodologies for Research and Analysis

Immunochemical Approaches

Immunochemical methods utilize antibodies to detect and quantify specific molecules. For Galactose 6-sulfate research, these approaches are crucial for identifying its presence and distribution in biological samples.

Monoclonal Antibody Development and Application (e.g., 5D4)

Monoclonal antibodies (mAbs) offer high specificity and sensitivity in detecting target molecules. The monoclonal antibody clone 5D4 is a notable tool in this compound research, particularly for its recognition of keratan (B14152107) sulfate (B86663) (KS) epitopes.

The 5D4 antibody specifically recognizes oversulfated heptasaccharide epitopes that contain both 6-sulfated galactose (Gal-6S) and 6-sulfated N-acetyl-glucosamine within the oligosaccharide segments of keratan sulfate glycosaminoglycan chains amsbio.comamsbio.comresearchgate.netresearcher.lifecosmobio.co.jp. This specificity makes it invaluable for identifying and localizing KS structures in various tissues and cell types researcher.life. Pre-digestion of keratan sulfate with keratanase II has been shown to remove the epitopes recognized by the 5D4 antibody, indicating the antibody's reliance on these specific sulfation patterns amsbio.comcosmobio.co.jp. The 5D4 antibody has been applied in several research techniques, including Western blotting (WB), enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and immunoprecipitation (IP) amsbio.comamsbio.comcosmobio.co.jp. Its utility in immunohistochemistry has been demonstrated in studies of endometrial tissues, where it served as a marker for identifying endometrial epithelia researcher.life.

Enzyme-Linked Immunosorbent Assays (ELISA) for Research Applications

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the quantitative detection of analytes in biological samples. For this compound, ELISA kits are available to measure the activity or presence of enzymes involved in its metabolism, such as Galactose-6-sulfate sulfatase (Gal-6S) or N-acetylgalactosamine-6-sulfatase (GALNS) mybiosource.commybiosource.comfn-test.comabbexa.comassaygenie.com.

These ELISA kits typically employ a double antibody sandwich technique. This involves a pre-coated antibody in the microwell plate that captures the target analyte (e.g., Gal-6S sulfatase) from a sample. A biotinylated detection antibody is then added, followed by an enzyme conjugate (e.g., HRP-Streptavidin). A chromogenic substrate is used for colorimetric detection, where the intensity of the color produced is directly proportional to the amount of target analyte present in the sample mybiosource.comfn-test.comabbexa.com. These kits are designed to detect native forms of the target analytes and are suitable for analyzing biological fluids, tissue homogenates, and cell lysates mybiosource.commybiosource.comabbexa.comassaygenie.com. For instance, human GALNS ELISA kits have a defined detection range and sensitivity, enabling quantitative measurement of the enzyme in various biological matrices fn-test.comabbexa.comassaygenie.com.

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques provide powerful tools to investigate the genetic basis of this compound metabolism and its associated pathways.

Gene Knockout and Gene Editing in Model Organisms

Gene knockout (KO) and gene editing techniques in model organisms, such as mice, are instrumental in dissecting the in vivo roles of genes involved in this compound biosynthesis and degradation. For example, a mouse model has been generated by disrupting exon 2 of the murine Galns gene, which encodes N-acetylgalactosamine-6-sulfate sulfatase (GALNS) nih.gov. Homozygous Galns knockout mice (Galns-/-) exhibit no detectable GALNS enzyme activity and show increased urinary glycosaminoglycan (GAG) levels, with GAG accumulation observed in multiple tissues nih.gov. These mice serve as valuable models for studying the pathophysiology of diseases caused by GALNS deficiency, such as Mucopolysaccharidosis IVA (MPS IVA), and for evaluating potential therapies like enzyme replacement therapy nih.govresearchgate.net.

Studies involving the knockout of sulfotransferase genes, such as Chst1 (encoding KSGal6ST) and Chst2/4 (encoding GlcNAc6ST-1/2), have also provided insights into the synthesis of sulfated structures, including those relevant to this compound nih.gov. For instance, double knockout mice deficient in GlcNAc6ST-1 and GlcNAc6ST-2 showed a significant reduction in lymphocyte homing, indicating the importance of 6-sulfo-N-acetyllactosamine in this process nih.gov. Furthermore, the development of mouse models deficient in enzymes like β-1,3-N-acetylglucosaminyltransferase-7 (β3GnT7) has revealed the necessity of this enzyme for keratan sulfate biosynthesis, with null corneas lacking detectable KS and showing compensatory upregulation of other proteoglycans researchgate.net.

Recombinant Enzyme Production and Functional Characterization

The production of recombinant enzymes involved in this compound metabolism allows for detailed functional characterization and exploration of their therapeutic potential. Human N-acetylgalactosamine-6-sulfate sulfatase (GALNS), the enzyme deficient in MPS IVA, has been produced recombinantly in various expression systems, including Pichia pastoris and Chinese Hamster Ovary (CHO) cells researchgate.netresearchgate.net.

Recombinant GALNS (rhGALNS) produced in CHO cells has been purified and characterized, demonstrating functional activity and uptake by chondrocytes, with uptake being inhibited by mannose-6-phosphate, suggesting a receptor-mediated process researchgate.net. Studies have assessed the in vitro cell uptake and keratan sulfate reduction capabilities of recombinant GALNS researchgate.net. Functional characterization involves determining enzyme activity under various conditions, such as pH and temperature, and assessing its stability researchgate.netuni-greifswald.deacs.org. For example, recombinant arylsulfatases have been characterized for their ability to remove sulfate groups from polysaccharides like agar, with optimal activity determined for specific substrates, temperatures, and pH levels acs.org. The characterization of recombinant enzymes is a critical step in developing them as therapeutic agents, as seen with rhGALNS for MPS IVA treatment researchgate.netresearchgate.net.

Transcriptomic and Proteomic Analyses of Related Enzymes

Transcriptomic and proteomic analyses are powerful high-throughput techniques that provide a global view of gene and protein expression, respectively. These analyses can identify and quantify enzymes and other proteins involved in metabolic pathways related to this compound.

Studies integrating transcriptomic and proteomic data can reveal complex regulatory networks. For instance, in soybean, transcriptomic analysis identified differentially expressed genes (DEGs) involved in galactose metabolism, while proteomic analysis identified differentially expressed proteins (DEPs) associated with galactose metabolism and other carbon metabolism pathways frontiersin.org. Such integrated analyses are crucial for understanding cellular responses to various conditions and for identifying key enzymes in metabolic pathways.

In the context of diseases like Mucopolysaccharidosis IVA, plasma proteomic analysis has been employed to identify potential biomarkers and assess the efficacy of enzyme replacement therapy mdpi.com. These studies can reveal changes in the abundance of proteins involved in bone and cartilage metabolism, providing insights into disease mechanisms and therapeutic outcomes mdpi.com. Furthermore, transcriptomic and proteomic studies can identify enzymes that catalyze sulfation reactions or GAG degradation, offering a comprehensive understanding of the molecular machinery involved in this compound metabolism and its related pathways creative-proteomics.comnih.govnih.gov.

Compound List

Future Directions in Galactose 6 Sulfate Research

Unraveling Complex Biosynthetic and Degradative Pathways

A primary objective for future research is the complete elucidation of the metabolic pathways governing Galactose 6-sulfate. While key enzymes have been identified, a comprehensive understanding of their regulation, interplay, and the broader metabolic context is still developing.

The biosynthesis of Gal6S involves the enzymatic transfer of a sulfate (B86663) group to the C-6 position of a galactose residue within a glycan chain. nih.gov This reaction is catalyzed by specific sulfotransferases. Two of the most well-characterized enzymes capable of generating Gal6S are keratan (B14152107) sulfate galactose 6-O-sulfotransferase (KSGal6ST, also known as CHST1) and chondroitin (B13769445) 6-O-sulfotransferase-1 (C6ST-1). nih.gov Studies have shown that KSGal6ST is essential for the 6-sulfation of galactose within keratan sulfate in the early postnatal brain. nih.gov Future work will need to unravel the precise substrate specificities of these and other potential sulfotransferases, determining how they select specific galactose residues on complex glycan structures and how their expression and activity are regulated in different tissues and developmental stages.

Conversely, the degradation of Gal6S-containing structures involves sulfatases that cleave the sulfate group. The enzyme Galactose-6-Sulfate Sulfatase, located in lysosomes, is critical for the breakdown of keratan sulfate by removing these sulfate groups. hindustanwellness.com A deficiency in this enzyme leads to the lysosomal storage disorder Morquio Syndrome, characterized by the accumulation of keratan sulfate. hindustanwellness.com Further investigation is required to identify other sulfatases that may act on Gal6S in different biological contexts and to understand the complete degradative pathway of the resulting desulfated glycans, which likely involves sequential action by various glycosidases following the initial desulfation step. imrpress.comwikipedia.org The broader galactose metabolism, known as the Leloir pathway, converts galactose into glucose-1-phosphate for entry into glycolysis, and understanding its intersection with sulfated glycan degradation is an area for further exploration. themedicalbiochemistrypage.orgresearchgate.netresearchgate.net

Table 1: Key Enzymes in this compound Metabolism

| Process | Enzyme | Abbreviation | Function | Associated Context/Disease |

|---|---|---|---|---|

| Biosynthesis | Keratan sulfate galactose 6-O-sulfotransferase | KSGal6ST (CHST1) | Adds sulfate to C-6 of galactose in keratan sulfate and other glycans. nih.govnih.gov | Keratan sulfate formation in brain, L-selectin ligand biosynthesis. nih.govrupress.org |

| Biosynthesis | Chondroitin 6-O-sulfotransferase-1 | C6ST-1 | Adds sulfate to C-6 of galactose. nih.gov | Chondroitin sulfate biosynthesis. |

| Degradation | Galactose-6-Sulfate Sulfatase | GALNS | Removes sulfate from C-6 of galactose in keratan sulfate. hindustanwellness.com | Deficiency leads to Morquio Syndrome A. hindustanwellness.com |

Elucidating Novel Biological Roles in Specific Cellular Contexts

While this compound is known to be a component of glycosaminoglycans, its specific contributions to biological processes are an active area of investigation. The functional significance of this single modification can be profound, influencing molecular recognition events that dictate cellular behavior.

In immunology, Gal6S has been implicated as a key structural determinant in ligands for cell adhesion molecules. For instance, it is a component of the ligands for L-selectin, a receptor that mediates the homing of lymphocytes to secondary lymphoid organs like lymph nodes. nih.govrupress.org However, studies in mice deficient in KSGal6ST showed that while the enzyme does generate Gal6S in high endothelial venules, its absence did not impair L-selectin-dependent lymphocyte homing, suggesting a more complex or redundant recognition system. nih.gov Another area of interest is its role in Siglec (sialic acid-binding immunoglobulin-like lectin) biology. Glycan array studies implicated Gal6S as a recognition determinant for Siglec-F, an inhibitory receptor on eosinophils. researchgate.net Yet, subsequent research on mice lacking both known galactose 6-O-sulfotransferases found that Siglec-F ligands were still generated, challenging the view that Gal6S is a critical component for this interaction. researchgate.net

These seemingly contradictory findings highlight the need for more nuanced, context-specific research. Future studies must focus on identifying the precise glycan structures in which Gal6S exerts its function and the specific cellular environments where these interactions are critical. For example, the expression of Gal6S-containing keratan sulfate in the developing brain suggests a role in neural development and plasticity. nih.gov Similarly, altered expression of sulfated glycans is a known feature of malignancy, and investigating the role of Gal6S in cancer cell adhesion, migration, and signaling could reveal novel therapeutic targets. oup.com

Advancements in Chemo-enzymatic Synthesis for Glycan Engineering

The structural complexity and heterogeneity of naturally derived glycans pose a significant challenge to studying their function. Chemo-enzymatic synthesis has emerged as a powerful strategy to construct structurally well-defined sulfated glycans, including those containing this compound, enabling precise investigation of their biological roles. rsc.orgacs.org This approach combines the flexibility of chemical synthesis with the high regio- and stereo-selectivity of enzymatic reactions, avoiding the need for complex protecting group manipulations. rsc.org

Recent breakthroughs have demonstrated the systematic synthesis of libraries of sulfated N-glycans. nih.gov These methods utilize a panel of recombinant human sulfotransferases, such as keratan sulfate Gal-6-O-sulfotransferase (CHST1) and GlcNAc-6-O-sulfotransferase (CHST2), to achieve site-selective sulfation on different branches of N-glycans. nih.govacs.org For example, researchers have shown that CHST1 can efficiently transfer a sulfate group to the C-6 position of internal galactose moieties. acs.org By combining these sulfotransferases with various glycosyltransferases, complex structures with specific patterns of sulfation and sialylation can be assembled. nih.gov

A significant future direction is the application of these synthetic capabilities to "glycan engineering." This involves remodeling the glycans on therapeutic proteins, such as monoclonal antibodies, to enhance their function. Researchers have successfully transferred synthetically produced sulfated N-glycans onto an intact antibody, creating homogeneous sulfated glycoforms. nih.gov This opens the door to systematically studying how specific modifications like Gal6S affect antibody stability, effector functions, and receptor binding. nih.govmdpi.com Further development of enzymatic tools and "stop-and-go" strategies, where certain modifications preclude others, will provide even finer control over the synthesis of complex sulfated structures for functional studies and therapeutic applications. acs.org

Development of Advanced Analytical Tools for Glycomics and Glycoproteomics

A major bottleneck in understanding the roles of this compound is the analytical challenge of its detection and characterization within complex biological samples. nih.gov Sulfated glycans are often present in low abundance, and the sulfate groups themselves are labile, complicating analysis by mass spectrometry (MS). nih.govdigitellinc.com Future research will heavily rely on the development and refinement of advanced analytical platforms for sulfoglycomics and sulfoglycoproteomics. creative-proteomics.comescholarship.orgnih.gov

Mass spectrometry is a cornerstone of glycan analysis, but standard methods often struggle to distinguish isomers or retain the sulfate modification during ionization. nih.govoup.com Novel MS-based workflows are being developed to overcome these issues. These include specialized nano-liquid chromatography (nanoLC) systems coupled to tandem MS (MS/MS), which allow for the separation of isomers and detailed structural fragmentation. digitellinc.com Such techniques have enabled the identification of novel sulfated structures in mouse brain tissue that were previously unreported. digitellinc.com

In addition to MS, high-performance liquid chromatography (HPLC) mapping techniques are being advanced for the rapid identification of sulfated N-glycans. oup.comoup.com These methods use multiple chromatography columns to separate fluorescently labeled glycans, creating a "map" where the position of a glycan can help determine its structure. oup.com Combining these maps with exoglycosidase digestion (enzymes that sequentially remove sugar units) allows for precise structural determination from picomole quantities of material. oup.com